molecular formula C7H15N B1526234 2-Ethyl-4-methylpyrrolidine CAS No. 89854-79-5

2-Ethyl-4-methylpyrrolidine

Cat. No. B1526234
CAS RN: 89854-79-5
M. Wt: 113.2 g/mol
InChI Key: NJSAPHBUGZJARM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule contains a total of 23 bond(s). There are 8 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is a versatile scaffold in drug discovery. It’s used to obtain compounds for the treatment of human diseases . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .


Physical And Chemical Properties Analysis

2-Ethyl-4-methylpyrrolidine is a liquid at room temperature .

Scientific Research Applications

Neuroprotection and Neuropharmacology

One significant application of related pyrrolidine derivatives is in neuroprotection. For instance, aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a closely related compound, has been identified as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3. It has demonstrated neuroprotective effects against excitotoxic neuronal death, suggesting potential applications in the development of neuroprotective drugs (Battaglia et al., 1998).

Organic Synthesis and Catalysis

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from pyrrolidine synthesis processes, catalyze asymmetric Michael additions of ketones to nitroalkenes. This highlights their role as novel organocatalysts in promoting chemoselective reactions, offering a pathway to modulate asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).

Antimicrobial and Antifungal Applications

Another area of application is in the synthesis of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which have shown promising in vitro antifungal activities. This suggests potential for developing new antifungal agents or fungicides (Cvetković et al., 2019).

Analytical Chemistry

In analytical chemistry, the development of an HPLC method with pre-column derivatization for the determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine showcases its application in ensuring the quality and purity of chemical compounds, critical in pharmaceutical research and development (Wang et al., 2015).

Material Science and Photocatalysis

Lastly, the scalable production of high-quality MoS2 nanosheets for photocatalytic water treatment underlines the role of pyrrolidine derivatives in material science, particularly in environmental remediation technologies. This application is crucial for developing sustainable and efficient photocatalytic materials for water pollution control (Sahoo et al., 2020).

Safety And Hazards

The compound is classified as dangerous with hazard statements H226, H314, H335 . These indicate that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSAPHBUGZJARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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